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Technical Support Center: AlAs/GaAs
Superlattices
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working on

minimizing lattice strain in AlAs/GaAs superlattices.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lattice strain in AlAs/GaAs superlattices?

A1: The primary cause of lattice strain is the small but non-zero difference in the lattice

constants of Gallium Arsenide (GaAs) and Aluminum Arsenide (AlAs). Although the lattice

mismatch is minimal, it can induce significant strain, especially as the thickness of the epitaxial

layers increases.[1][2] This strain accumulates with each successive layer in the superlattice

structure.

Q2: How significant is the lattice mismatch between GaAs and AlAs?

A2: The lattice mismatch between GaAs and AlAs is relatively small. The lattice constant for

GaAs is approximately 5.6533 Å, while for AlAs it is about 5.6605 Å.[3] This results in a lattice

mismatch of around 0.12%. While this is a small value, it is sufficient to generate strain and

misfit dislocations if the layer thicknesses exceed the critical thickness.
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Q3: What is "critical thickness" and why is it important?

A3: The critical thickness is the maximum thickness an epitaxial layer can be grown on a

substrate with a different lattice constant before it becomes energetically favorable to form

misfit dislocations to relieve the accumulated strain.[4] Growing layers thinner than the critical

thickness allows the mismatch to be accommodated by elastic strain, resulting in a high-quality,

defect-free "pseudomorphic" superlattice.[5] Exceeding this thickness leads to plastic relaxation

through the introduction of dislocations, which can degrade the electronic and optical properties

of the device.

Q4: What is the role of a buffer layer in minimizing strain?

A4: A buffer layer is grown between the substrate and the superlattice to improve the crystal

quality of the subsequent layers. In the context of AlAs/GaAs superlattices, a buffer layer can

serve several purposes:

It can provide a smoother, more uniform surface for epitaxial growth.

It can be designed to have an effective lattice constant that is intermediate to that of the

substrate and the superlattice, thereby reducing the net strain.

A superlattice itself, such as a GaAs/AlAs superlattice, can be used as a buffer layer to filter

out threading dislocations propagating from the substrate.[6][7] The composition and lattice

constant of the buffer layer directly influence the strain distribution within the superlattice

layers.[5][8]

Q5: Which growth techniques are preferred for AlAs/GaAs superlattices?

A5: Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD)

are the two primary techniques used for growing high-quality AlAs/GaAs superlattices.[9][10]

[11]

MBE operates under ultra-high vacuum and uses solid elemental sources, offering precise

control over layer thickness at the atomic level.[9]

MOCVD uses metal-organic precursors at near-ambient pressures and is well-suited for

high-throughput manufacturing.[9] Both methods can produce high-quality heterostructures,
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and the choice often depends on specific experimental requirements and available

equipment.

Troubleshooting Guide
Problem 1: High density of misfit dislocations observed in characterization (e.g., TEM, XRD).

Possible Cause: The thickness of individual AlAs or GaAs layers has exceeded the critical

thickness.

Solution:

Reduce the thickness of the individual layers in the superlattice.

Calculate the theoretical critical thickness using a model like the Matthews-Blakeslee

model to guide your layer design.[4]

Introduce a compositionally graded buffer layer to gradually transition the lattice constant

from the substrate to the average lattice constant of the superlattice.

Problem 2: Poor interface quality and alloy clustering.

Possible Cause: Sub-optimal growth temperature or V/III flux ratio. Surface roughness of the

underlying layer.

Solution:

Optimize Growth Temperature: Lowering the growth temperature can reduce surface

mobility and suppress 3D island growth, but too low a temperature can introduce point

defects. A systematic study of growth temperature is recommended.[12][13]

Adjust V/III Ratio: The ratio of Group V (As) to Group III (Ga, Al) precursors is critical.

Optimize this ratio to ensure a stable, two-dimensional growth front.

Incorporate a Superlattice Buffer Layer: Using a short-period AlAs/GaAs superlattice as a

buffer layer has been shown to be effective in smoothing the growth surface and reducing

alloy clustering for subsequent layers.[7]
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Problem 3: Inconsistent or poor photoluminescence (PL) or electrical characteristics.

Possible Cause: Presence of non-radiative recombination centers due to crystalline defects,

or rough interfaces causing carrier scattering.

Solution:

Review Growth Protocol: Ensure all growth parameters (temperature, pressure, source

purity, growth rate) are stable and optimized.

Characterize Buffer Layer: Thoroughly characterize the buffer layer before growing the

main superlattice structure to ensure it is of high quality.

Introduce Growth Interruptions: A brief pause in growth (growth interruption) at the

interfaces can allow atoms to migrate to more favorable lattice sites, resulting in smoother

interfaces.

Consider Thermal Annealing: Post-growth thermal cycle annealing can sometimes

improve crystal quality by allowing for the annihilation of point defects.[14]

Data Presentation
Table 1: Lattice Constants of GaAs and AlAs at 300 K

Material Crystal Structure
Lattice Constant
(Å)

Source

Gallium Arsenide

(GaAs)
Zincblende 5.6533 [3]

Gallium Arsenide

(GaAs)
Zincblende 5.61 [1]

Aluminum Arsenide

(AlAs)
Zincblende 5.6605 [3]

Aluminum Arsenide

(AlAs)
Zincblende 5.63 [1]
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Table 2: Typical Growth Parameters for AlAs/GaAs Superlattices

Parameter
Molecular Beam Epitaxy
(MBE)

Metal-Organic Chemical
Vapor Deposition (MOCVD)

Substrate Temperature 580 - 710 °C 600 - 720 °C

Growth Pressure
< 10⁻⁸ Torr (Ultra-High

Vacuum)
20 - 100 mbar (Low Pressure)

Group III Sources Solid elemental Ga, Al
Trimethylgallium (TMGa),

Trimethylaluminum (TMAl)

Group V Source Solid elemental As (As₄ or As₂) Arsine (AsH₃)

Typical Growth Rate 0.1 - 1.0 µm/hour 0.1 - 2.0 µm/hour

Key Control Parameter Effusion cell temperature (flux)
Mass flow controller rates

(precursor partial pressure)

Experimental Protocols
Protocol 1: General Methodology for MBE Growth of AlAs/GaAs Superlattices

Substrate Preparation: A (001)-oriented GaAs substrate is loaded into the MBE system.

Oxide Desorption: The substrate is heated to ~580-620°C under an arsenic flux to remove

the native surface oxide layer. This is typically monitored by Reflection High-Energy Electron

Diffraction (RHEED).

Buffer Layer Growth: A GaAs buffer layer (typically 100-500 nm) is grown to create a smooth,

atomically flat surface for the superlattice. The quality of the surface is monitored in-situ with

RHEED.

Superlattice Growth:

The shutters for the Al and Ga effusion cells are alternately opened and closed to grow the

desired sequence of AlAs and GaAs layers.

The substrate temperature is maintained, typically in the range of 580-680°C.
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The thickness of each layer is controlled by the growth time, which is predetermined from

calibrated growth rates.

An arsenic overpressure is maintained throughout the growth process to prevent surface

degradation.

Capping Layer: A final GaAs capping layer (typically 5-10 nm) is often grown to protect the

AlAs layers from oxidation when exposed to air.[15]

Cool Down: The substrate is cooled down under an arsenic flux to preserve the surface

reconstruction.

Protocol 2: General Methodology for MOCVD Growth of AlAs/GaAs Superlattices

Substrate Preparation: A (001)-oriented GaAs substrate is placed on the susceptor in the

MOCVD reactor.

Deoxidation & Annealing: The reactor is heated to a high temperature (e.g., 625-750°C) in a

hydrogen (H₂) and arsine (AsH₃) atmosphere to remove surface oxides.[16]

Buffer Layer Growth: A GaAs buffer layer is grown by introducing Trimethylgallium (TMGa)

and AsH₃ into the reactor. The growth temperature is typically between 600°C and 720°C.

[17]

Superlattice Growth:

The AlAs and GaAs layers are grown by switching the gas flows of the Group III

precursors (TMGa and Trimethylaluminum, TMAl) in and out of the reactor using a fast-

switching gas manifold.

A continuous flow of AsH₃ is maintained to provide the Group V element.

The layer thickness is determined by the precursor flow rates and the duration of the

injection pulse.

Capping Layer: A protective GaAs cap layer is grown by flowing TMGa and AsH₃.
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Cool Down: The reactor is cooled under an AsH₃ and H₂ flow to prevent decomposition of

the grown layers.
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Click to download full resolution via product page

Caption: Experimental workflow for growing AlAs/GaAs superlattices.
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Caption: Relationship between lattice mismatch, thickness, and strain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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